molecular formula C20H26O2 B12809535 1,4-Naphthalenedione, 2-decyl- CAS No. 41245-48-1

1,4-Naphthalenedione, 2-decyl-

Cat. No.: B12809535
CAS No.: 41245-48-1
M. Wt: 298.4 g/mol
InChI Key: JMWTVBSPYSWKQI-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-decyl-: is a derivative of naphthoquinone, characterized by the presence of a decyl group at the 2-position of the naphthalenedione structure. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Naphthalenedione, 2-decyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1,4-naphthoquinone with a decyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1,4-naphthalenedione, 2-decyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedione, 2-decyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the quinone positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the quinone under basic conditions.

Major Products:

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2-decyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-naphthalenedione, 2-decyl- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound useful in antimicrobial and anticancer applications. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways that regulate cell survival and apoptosis.

Comparison with Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.

    2-Methyl-1,4-naphthoquinone: A derivative with a methyl group at the 2-position, used in vitamin K synthesis.

    2-Chloro-1,4-naphthoquinone: A halogenated derivative with enhanced antimicrobial properties.

Uniqueness: 1,4-Naphthalenedione, 2-decyl- is unique due to the presence of the decyl group, which can influence its solubility, reactivity, and biological activity. The long alkyl chain can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.

Properties

CAS No.

41245-48-1

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-decylnaphthalene-1,4-dione

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)22/h10-11,13-15H,2-9,12H2,1H3

InChI Key

JMWTVBSPYSWKQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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